Aflatoxin B1 diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

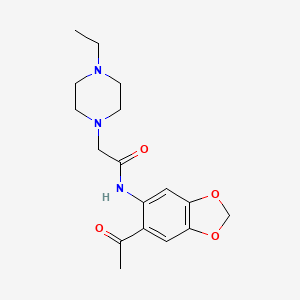

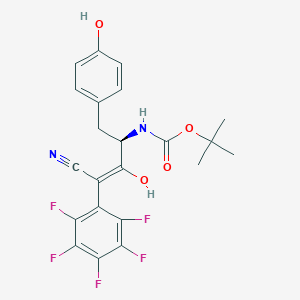

Aflatoxin b1 diol belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Aflatoxin b1 diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Aflatoxin B1 diol is a member of coumarins.

Applications De Recherche Scientifique

Antimycotoxigenic Characteristics

Aflatoxin B1 (AFB1) is a toxic and carcinogenic metabolite produced by Aspergillus species, primarily impacting food and agricultural commodities. Research has shown that natural products, like essential oils from Rosmarinus officinalis and Trachyspermum copticum L., can regulate the cellular effects of aflatoxins. These oils exhibit antifungal activities and can inhibit both the growth of Aspergillus parasiticus and the production of aflatoxin, suggesting their potential as preservative materials for food protection against toxigenic fungal infections (Rasooli et al., 2008).

Biological Degradation

Biological decontamination of aflatoxins, especially AFB1, involves microorganisms and specific enzymes capable of degrading these toxins to less or non-toxic products. This process, which operates under mild, environmentally friendly conditions, includes various microorganisms like soil or water bacteria, fungi, protozoa, and even certain aflatoxin-producing fungi themselves. Yeasts and lactic acid bacteria have been found to act as biological adsorbents, preventing aflatoxin's transfer to the intestinal tract of humans and animals (Qinghua Wu et al., 2009).

Detoxification in Industrial Applications

Certain Bacillus subtilis strains, isolated from animal guts and soil, have shown the capability to transform aflatoxin B1, M1, and G1 simultaneously, indicating potential for industrial applications. These strains can also inhibit the growth of pathogens and resist unfavorable conditions within simulated gut environments, thereby reducing the health risks posed by aflatoxins in food and feed (Xin Gao et al., 2011).

Potential of Lactic Acid Bacteria in Aflatoxin Risk Mitigation

Lactic acid bacteria (LAB), commonly used in fermented food production, have been found to inhibit mold growth and bind aflatoxins in different food matrices. The reduced mold growth and aflatoxin production are likely due to competition for nutrients between bacterial cells and fungi. This highlights LAB's potential in mitigating toxic effects of aflatoxins in food and feed, though the binding of aflatoxins appears to be reversible and strain-specific (S. Ahlberg et al., 2015).

Binding to DNA and RNA Metabolism Alteration

Aflatoxin B1's extreme toxicity and carcinogenicity might be directly linked to its affinity for DNA, as it can bind to both native and denatured DNA. It also notably inhibits the incorporation of cytidine into rat liver nuclear RNA and decreases the RNA content of the nucleus, suggesting a direct action on the liver at the molecular level (M. Sporn et al., 1966).

Propriétés

Numéro CAS |

50668-79-6 |

|---|---|

Nom du produit |

Aflatoxin B1 diol |

Formule moléculaire |

C17H14O8 |

Poids moléculaire |

346.3 g/mol |

Nom IUPAC |

(3R,4R,5R,7S)-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O8/c1-22-7-4-8-11(12-13(19)16(21)25-17(12)23-8)14-10(7)5-2-3-6(18)9(5)15(20)24-14/h4,12-13,16-17,19,21H,2-3H2,1H3/t12-,13-,16-,17+/m1/s1 |

Clé InChI |

JRZBEIPOZPNWID-KFZJALRRSA-N |

SMILES isomérique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)O)O |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |

SMILES canonique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |

Autres numéros CAS |

75084-29-6 |

Synonymes |

2,3-dihydro-2,3-dihydroxyaflatoxin B(1) 2,3-dihydro-2,3-dihydroxyaflatoxin B(1), 14C-labeled 2,3-dihydroxy-2,3-dihydroaflatoxin B1 aflatoxin B1-2,3-dihydrodiol aflatoxin B1-2,3-diol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(5-bromo-3-chloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]-2-furancarboxamide](/img/structure/B1226047.png)

![N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide](/img/structure/B1226048.png)

![4-(1H-benzimidazol-2-ylthio)butanoic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1226052.png)

![3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1226054.png)

![N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1226059.png)

![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)

![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)